molecular formula C24H27NO4 B5369008 ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE

ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE

Cat. No.: B5369008
M. Wt: 393.5 g/mol
InChI Key: RLIQVURULJMSPG-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications. This compound, with its unique structure, may have specific properties and applications that make it valuable in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(tert-butyl)phenol, 4-methoxybenzyl chloride, and ethyl cyanoacetate.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.

    Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, esterification, and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In the study of enzyme inhibition or as a probe in biochemical assays.

    Medicine: Potential use in drug development or as a component in medical adhesives.

    Industry: Applications in the production of high-performance adhesives or coatings.

Mechanism of Action

The mechanism of action of ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacrylate: Known for its use in superglue.

    Ethyl cyanoacrylate: Another common adhesive with similar properties.

    Butyl cyanoacrylate: Used in medical adhesives for wound closure.

Uniqueness

ETHYL (Z)-3-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)-2-CYANO-2-PROPENOATE is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

ethyl (Z)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-6-28-23(26)18(15-25)13-17-7-12-22(27-5)19(14-17)16-29-21-10-8-20(9-11-21)24(2,3)4/h7-14H,6,16H2,1-5H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQVURULJMSPG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.